![molecular formula C8H7BrN2 B3038086 4-(Bromomethyl)-1H-indazole CAS No. 734522-82-8](/img/structure/B3038086.png)
4-(Bromomethyl)-1H-indazole
Overview
Description
4-(Bromomethyl)-1H-indazole (4-BM-1H-indazole) is an aromatic heterocyclic organic compound with a chemical formula of C7H5BrN2. It is a member of the indazole family and is known for its wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects. 4-BM-1H-indazole has been extensively studied in recent years due to its potential therapeutic applications.
Scientific Research Applications
Sensing Applications
Boronic acids, which can be derived from bromomethyl compounds, are increasingly utilized in diverse areas of research . This includes their utility in various sensing applications, which can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification . This demonstrates the potential of bromomethylated compounds in biological research .
Therapeutics Development
Boronic acids derived from bromomethyl compounds have been used in the development of therapeutics . This includes their use in the controlled release of insulin , highlighting their potential in medical research .
Mechanism of Action
Target of Action
Compounds with similar structures, such as bromothalonil, have been used as preservatives and are known allergens . They are also known to interact with various proteins and enzymes in the body .
Mode of Action
The mode of action of 4-(Bromomethyl)-1H-indazole is likely to involve interactions with its targets leading to changes at the molecular level. For instance, brominated compounds are known to participate in radical reactions . The bromine atom in the compound can be replaced by other groups in a substitution reaction, leading to the formation of new compounds .
Biochemical Pathways
It’s plausible that the compound could disrupt certain biochemical pathways due to its potential to undergo radical reactions and substitutions . These disruptions could lead to downstream effects, altering the normal functioning of cells.
Pharmacokinetics
The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic effect .
Result of Action
Based on its potential for radical reactions and substitutions, it could lead to the formation of new compounds within cells . This could potentially alter cellular processes and functions.
properties
IUPAC Name |
4-(bromomethyl)-1H-indazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,4H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORQNQLPVDFTKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-1H-indazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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